molecular formula C17H18N2O6 B4588896 4-methoxy-N-[2-(2-methoxyphenoxy)ethyl]-3-nitrobenzamide

4-methoxy-N-[2-(2-methoxyphenoxy)ethyl]-3-nitrobenzamide

Cat. No.: B4588896
M. Wt: 346.3 g/mol
InChI Key: SNBOMJVTULPWLE-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(2-methoxyphenoxy)ethyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H18N2O6 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11648630 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Atmospheric Reactivity and Environmental Implications

Methoxyphenols, similar in structure to the specified compound, have been studied for their atmospheric reactivity, particularly in relation to biomass burning emissions. The study by Lauraguais et al. (2014) found that guaiacol (2-methoxyphenol) reacts with hydroxyl radicals to form nitroguaiacol isomers, suggesting potential applications in tracing biomass burning emissions in the atmosphere (Lauraguais et al., 2014).

Synthesis and Characterization of Compounds

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands with potential antibacterial and antifungal applications, showcasing the diverse biochemical applications of methoxyphenol derivatives (Vinusha et al., 2015).

Nonlinear Optical Properties

Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones, including compounds with methoxy and nitro groups, highlighting their potential in optical device applications such as optical limiters and switches (Naseema et al., 2010).

Antioxidant Activity

Li et al. (2012) identified new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which displayed potent radical scavenging activity. This suggests the potential application of similar compounds in food and pharmaceuticals as natural antioxidants (Li et al., 2012).

Photocatalytic Oxidation

Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light, indicating potential applications in green chemistry and environmental remediation (Higashimoto et al., 2009).

Properties

IUPAC Name

4-methoxy-N-[2-(2-methoxyphenoxy)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-23-14-8-7-12(11-13(14)19(21)22)17(20)18-9-10-25-16-6-4-3-5-15(16)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOMJVTULPWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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